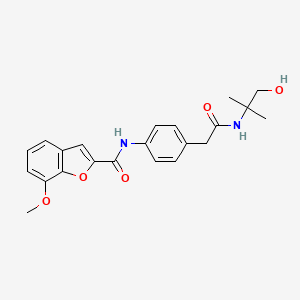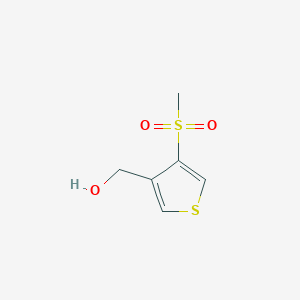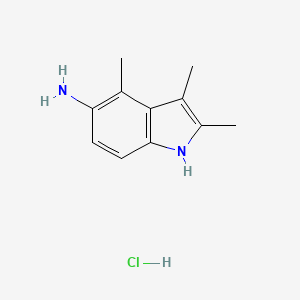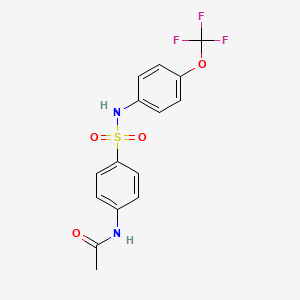
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide involves multiple steps, including nucleophilic substitution reactions and catalytic reduction. For example, organosoluble and light-colored fluorinated polyimides were synthesized using a trifluoromethyl-substituted diamine monomer prepared through nucleophilic substitution of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reduction with hydrazine and Pd/C (Yang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been elucidated using various spectroscopic techniques. For instance, the molecular and crystal structures of bis((trifluoromethyl)sulfonyl)amine and related compounds were studied to understand the electronic delocalization and bond characteristics within these molecules (Haas et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide include oxidative sulfamidation and trifluoroacetamidation, showcasing the reactivity of these compounds towards forming cyclic structures and their potential utility in synthetic chemistry (Moskalik et al., 2017).
Physical Properties Analysis
The physical properties of related compounds, such as fluorinated polyimides, have been extensively studied. These compounds exhibit excellent solubility, thermal stability, and optical transparency, making them suitable for various applications in the materials science field (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability under various conditions, of compounds structurally similar to N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide, have been a subject of research. Studies have focused on understanding the electron delocalization, acidity, and bond characteristics to predict their behavior in chemical reactions and potential applications (Bertolasi et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Polyimide Films : Research on related trifluoromethylphenyl-containing compounds has led to the development of novel fluorinated polyimides with outstanding thermal stability, mechanical properties, and optical transparency. These materials have applications in advanced electronics and optoelectronics due to their low dielectric constants and high transparency in the visible light spectrum (Yang, Su, & Wu, 2005); (Zhai, Yang, & Fan, 2012).
Thermally Stable Polymers : The synthesis of novel polymers incorporating elements such as sulfone, ether, and amide has been explored, leading to materials with excellent thermal stability and solubility properties. These polymers are of interest for their potential use in high-temperature environments and for their processability (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Potential Therapeutic Applications
Anticancer Properties : Compounds structurally similar to the one have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Certain derivatives have shown potent cytotoxic activity, indicating potential therapeutic applications in cancer treatment. The mechanism of action includes induction of apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antimicrobial Activity : Research on chalcone derivatives and their antimicrobial activity against various bacterial species suggests potential applications in developing new antimicrobial agents. These studies underline the importance of structural modifications to enhance activity and specificity (Patel, Nimavat, Vyas, & Patel, 2011).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential therapeutic applications. Its structure could be modified to enhance its pharmacological activities or reduce potential side effects . More research is needed to fully understand its properties and potential uses.
Propiedades
IUPAC Name |
N-[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c1-10(21)19-11-4-8-14(9-5-11)25(22,23)20-12-2-6-13(7-3-12)24-15(16,17)18/h2-9,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJUTYJPKUSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

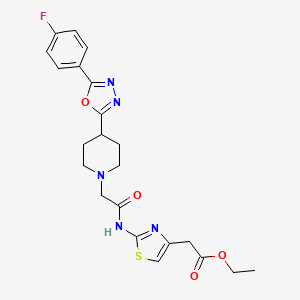
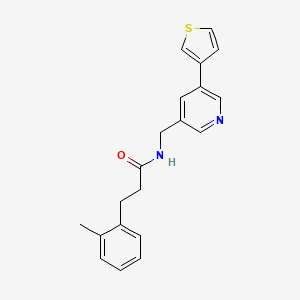


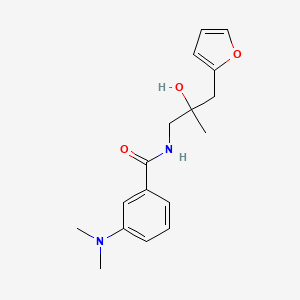
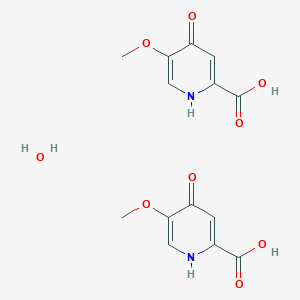

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
